

2-Methylsuccinic acid-d6 CAS number and molecular weight.

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Compound of Interest

Compound Name: 2-Methylsuccinic acid-d6

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Technical Guide: 2-Methylsuccinic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Methylsuccinic acid-d6**, a deuterated analog of 2-methylsuccinic acid. This isotopically labeled compound is a valuable tool in metabolic research, particularly in studies involving the citric acid cycle and in the diagnosis of certain inborn errors of metabolism. Its primary application is as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices using mass spectrometry-based techniques.

Core Compound Data



Parameter	Value	Source
Compound Name	2-Methylsuccinic acid-d6	N/A
Molecular Formula	HOOCCD(CD3)CD2COOH	[1]
Molecular Weight	138.15 g/mol	[1][2][3]
CAS Number (Labeled)	347840-08-8	[2]
CAS Number (Unlabeled)	498-21-5 (often used for the d6 variant)	[1][2]
Chemical Purity	≥98%	[2][3]
Appearance	White to off-white solid	N/A
Solubility	Soluble in ethanol, DMSO, and dimethyl formamide	[4]
Storage	Store at room temperature, away from light and moisture. For long-term storage, -20°C is recommended.	[2][4]

Experimental Protocols

The use of deuterated internal standards is considered the gold standard for quantitative analysis of organic acids in biological samples via mass spectrometry. This is due to their chemical similarity to the analytes, allowing for correction of variability during sample preparation and analysis. Below are representative protocols for the use of **2-Methylsuccinic acid-d6** as an internal standard in both GC-MS and LC-MS/MS workflows.

Quantitative Analysis of 2-Methylsuccinic Acid in Urine via LC-MS/MS

This protocol is adapted from established methods for organic acid analysis.[5][6]

- 1. Materials and Reagents:
- 2-Methylsuccinic acid (unlabeled standard)



- 2-Methylsuccinic acid-d6 (internal standard)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methanol (LC-MS grade)
- Urine samples
- Microcentrifuge tubes
- LC-MS/MS system with an electrospray ionization (ESI) source
- 2. Sample Preparation:
- Thaw frozen urine samples at 37°C and vortex to homogenize.
- Prepare a stock solution of 2-Methylsuccinic acid-d6 in methanol at a concentration of 1 mg/mL.
- Prepare a working internal standard solution by diluting the stock solution to 10 μ g/mL with 50% methanol in water.
- In a microcentrifuge tube, combine 50 μ L of urine with 10 μ L of the working internal standard solution.
- Add 440 μL of 0.1% formic acid in water to precipitate proteins.
- Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- · Liquid Chromatography:
 - Column: A suitable reversed-phase C18 column.



- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Multiple Reaction Monitoring (MRM):
 - 2-Methylsuccinic acid: Monitor the transition of m/z 131.0 -> 87.0.
 - **2-Methylsuccinic acid-d6**: Monitor the transition of m/z 137.0 -> 92.0.
 - Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
- 4. Data Analysis:
- Create a calibration curve using standard solutions of unlabeled 2-methylsuccinic acid spiked with a constant concentration of 2-Methylsuccinic acid-d6.
- Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
- Quantify the concentration of 2-methylsuccinic acid in the urine samples by interpolating their peak area ratios on the calibration curve.

Quantitative Analysis of 2-Methylsuccinic Acid in Plasma via GC-MS



This protocol is based on general procedures for organic acid analysis by GC-MS, which requires derivatization to increase volatility.[5]

- 1. Materials and Reagents:
- 2-Methylsuccinic acid (unlabeled standard)
- 2-Methylsuccinic acid-d6 (internal standard)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
- Pyridine
- Ethyl acetate
- Plasma samples
- · GC-MS system
- 2. Sample Preparation:
- To 100 μ L of plasma, add 10 μ L of a 10 μ g/mL solution of **2-Methylsuccinic acid-d6** in methanol.
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex and centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- To the dried residue, add 50 μL of pyridine and 100 μL of BSTFA with 1% TMCS.
- Cap the tube tightly and heat at 70°C for 60 minutes to derivatize the organic acids.
- Cool to room temperature before GC-MS analysis.
- 3. GC-MS Analysis:



- Gas Chromatography:
 - o Column: A suitable non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - 2-Methylsuccinic acid (di-TMS derivative): Monitor characteristic ions (e.g., m/z 261, 147).
 - **2-Methylsuccinic acid-d6** (di-TMS derivative): Monitor characteristic ions (e.g., m/z 267, 150).

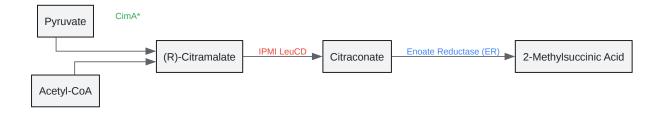
4. Data Analysis:

- Construct a calibration curve by analyzing derivatized standards of 2-methylsuccinic acid with a constant amount of 2-Methylsuccinic acid-d6.
- Determine the peak area ratio of the analyte to the internal standard for all samples and standards.
- Calculate the concentration of 2-methylsuccinic acid in the plasma samples from the calibration curve.

Signaling Pathways and Workflows Biosynthetic Pathway of 2-Methylsuccinic Acid in E. coli



A novel biosynthetic pathway for 2-methylsuccinic acid has been established in E. coli. This pathway utilizes enzymes from the citramalate pathway and an enoate reductase. Understanding this pathway is relevant for the biotechnological production of this dicarboxylic acid.



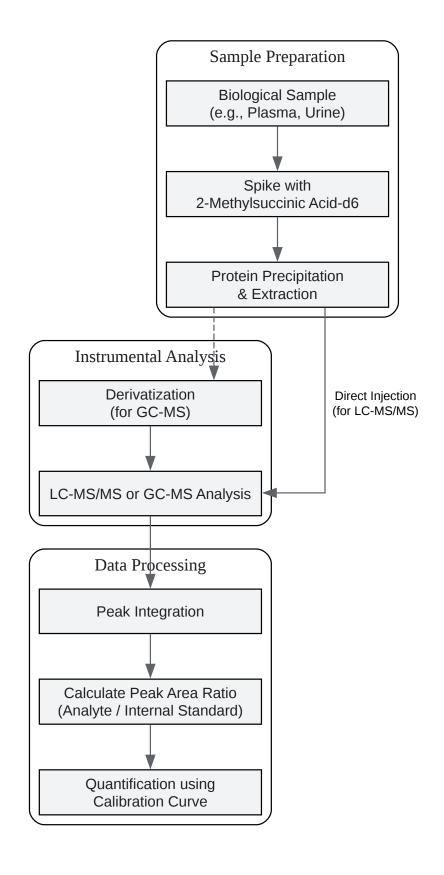
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Caption: Biosynthesis of 2-Methylsuccinic Acid in E. coli.

General Workflow for Quantitative Analysis

The general workflow for the quantitative analysis of an analyte using a deuterated internal standard is a robust and widely adopted methodology in analytical chemistry.





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Caption: Quantitative analysis workflow using a deuterated internal standard.



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